4-Chloro-2,6-dimethoxypyridine chemical structure and properties
4-Chloro-2,6-dimethoxypyridine chemical structure and properties
Whitepaper: Strategic Utilization of 4-Chloro-2,6-dimethoxypyridine in Modern Drug Discovery
Introduction & Chemical Rationale
In the rapidly evolving landscape of medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of novel drug design. Among these, 4-Chloro-2,6-dimethoxypyridine (CAS: 62616-14-2) has emerged as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs)[1].
As a Senior Application Scientist, I frequently select this specific pyridine derivative for its unique "push-pull" electronic system. The molecule offers an ideal balance of stability and reactivity, providing researchers with a versatile scaffold that is particularly valuable in the development of oncology therapeutics and targeted kinase inhibitors[2]. This technical guide dissects the physicochemical properties, regioselective synthesis methodologies, and downstream cross-coupling workflows associated with this essential compound.
Physicochemical Properties & Structural Dynamics
The chemical behavior of 4-Chloro-2,6-dimethoxypyridine is dictated by the opposing electronic effects of its substituents. The two methoxy (-OCH3) groups at the C2 and C6 positions donate electron density into the pyridine ring via resonance (+M effect). Conversely, the chlorine atom at C4 exerts an inductive electron-withdrawing effect (-I).
This push-pull dynamic creates a highly stable, yet selectively reactive molecule. The C4 position is electronically primed for transition-metal-catalyzed cross-coupling, while the electron-rich core resists non-specific nucleophilic degradation.
Table 1: Quantitative Physicochemical Profile
| Property | Value |
|---|---|
| Chemical Name | 4-Chloro-2,6-dimethoxypyridine |
| CAS Registry Number | 62616-14-2 |
| Molecular Formula | C7H8ClNO2 |
| Molecular Weight | 173.60 g/mol |
| Typical Purity | ≥95.0% |
| Appearance | Colorless to light yellow crystalline solid/liquid |
| Structural Class | Halogenated Pyridine Ether |
Data supported by [3].
Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most scalable and economically viable route to 4-Chloro-2,6-dimethoxypyridine involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyridine[4].
Expertise & Causality: Why do the C2 and C6 positions react first? The nitrogen atom in the pyridine ring strongly withdraws electron density from the ortho (C2/C6) and para (C4) positions. However, the immediate proximity of the highly electronegative nitrogen makes the C2 and C6 positions significantly more electrophilic than C4. When treated with a hard nucleophile like sodium methoxide (NaOMe), substitution occurs preferentially at these ortho positions.
Protocol 1: Regioselective Synthesis Workflow
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Preparation: Dissolve 1.0 equivalent of 2,4,6-trichloropyridine in anhydrous methanol (MeOH) under an inert nitrogen atmosphere.
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Temperature Control (Critical): Cool the reactor to 0–5 °C using an ice-water bath. Causality: The first substitution is highly exothermic. Allowing the temperature to spike will inevitably lead to the formation of the 2,4,6-trimethoxypyridine over-substitution impurity, which is notoriously difficult to separate via crystallization.
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Reagent Addition: Dropwise add 2.1 equivalents of a 25% NaOMe/MeOH solution over 60 minutes, maintaining the internal temperature below 10 °C.
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Reflux & Maturation: Once addition is complete, gradually warm the reaction to 65 °C (reflux) for 12 hours to drive the second substitution at C6 to completion.
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Self-Validation Check (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The protocol is self-validating when the non-polar 2,4,6-trichloropyridine spot (Rf ~0.8) completely disappears, replaced by a single distinct polar spot (Rf ~0.5). Quench a 0.1 mL aliquot in water/EtOAc and run LC-MS to verify the m/z 173 [M+H]+ molecular ion, ensuring no trimethoxy impurity (m/z 169) is present.
Synthesis and functionalization pathway of 4-Chloro-2,6-dimethoxypyridine.
Downstream Reactivity: Palladium-Catalyzed Functionalization
In drug discovery, the primary utility of 4-Chloro-2,6-dimethoxypyridine lies in its capacity to undergo transition-metal-catalyzed cross-coupling at the C4 position to build complex molecular architectures.
Expertise & Causality in Catalyst Selection: The electron-rich nature of the 2,6-dimethoxy system increases the electron density around the C4-chlorine bond, raising the activation energy required for oxidative addition. To overcome this, we utilize Pd(dppf)Cl₂. The large bite angle of the dppf ligand forces the palladium center into a highly reactive geometry, successfully overcoming the electronic barrier imposed by the methoxy groups.
Protocol 2: Standard Suzuki-Miyaura Coupling at C4
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Charge Reactor: Combine 1.0 eq of 4-Chloro-2,6-dimethoxypyridine, 1.2 eq of the desired aryl boronic acid, and 3.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-Dioxane and H₂O.
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Degassing: Sparge the biphasic mixture with nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalyst.
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Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Heat the mixture to 90 °C for 8 hours.
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Self-Validation Check (IPC): The protocol validates itself visually and analytically. The reaction mixture will shift from reddish-brown (Pd(II) precatalyst) to pale yellow/green upon formation of the active Pd(0) species. LC-MS analysis of a filtered aliquot must indicate complete consumption of the 62616-14-2 starting material (m/z 173) and the emergence of the cross-coupled product mass.
Pharmacological Applications in Oncology
Derivatives synthesized from 2,6-dimethoxypyridine have demonstrated profound efficacy in oncology, specifically as tubulin inhibitors. A landmark example is the development of N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, which has shown highly promising anti-proliferative activity in human cancer cell lines[5].
These derivatives operate by binding directly to the colchicine site of β-tubulin[5]. This target engagement prevents the structural alignment required for microtubule polymerization, leading to catastrophic mitotic spindle failure, G2/M phase cell cycle arrest, and ultimately, programmed cell death (apoptosis) as documented in [5].
Pharmacological pathway of 2,6-dimethoxypyridine-derived tubulin inhibitors.
References
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Title: 2,4,6-Trichloropyridine Chemical & Physical Properties Source: ChemSrc URL: [Link]
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Title: N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]
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Title: 2,6-Dimethoxypyridine Growth Pathways: Strategic Analysis and Forecasts Source: Market Report Analytics URL: [Link]
Sources
- 1. 62616-14-2|4-氯-2,6-二甲氧基吡啶|4-Chloro-2,6-dimethoxypyridine|-范德生物科技公司 [bio-fount.com]
- 2. marketreportanalytics.com [marketreportanalytics.com]
- 3. 62616-14-2 4-Chloro-2,6-dimethoxypyridine AKSci 5492CT [aksci.com]
- 4. 2,4,6-Trichloropyridine | CAS#:16063-69-7 | Chemsrc [chemsrc.com]
- 5. N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
